(Octahydrocyclopenta[b][1,4]oxazin-7-yl)methanol
CAS No.:
Cat. No.: VC20144856
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15NO2 |
|---|---|
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | 2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-7-ylmethanol |
| Standard InChI | InChI=1S/C8H15NO2/c10-5-6-1-2-7-8(6)11-4-3-9-7/h6-10H,1-5H2 |
| Standard InChI Key | ZYFNWFGLQIIQKF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2C(C1CO)OCCN2 |
Introduction
Structural and Molecular Characteristics
Bicyclic Architecture
The compound features a 2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b] oxazin-6-ylmethanol structure, as defined by IUPAC nomenclature . The bicyclic system comprises a six-membered oxazine ring (containing one oxygen and one nitrogen atom) fused to a five-membered cyclopentane ring. The methanol group (-CH₂OH) is attached to the oxazine moiety at the 7-position, introducing a polar functional group that influences reactivity and solubility.
Synthesis and Manufacturing
Reductive Amination of Cyclic Imines
A patented method involves the reaction of cyclohexanone imine with sodium borohydride (NaBH₄) and zinc chloride (ZnCl₂) in a mixed solvent system of tetrahydrofuran (THF) and toluene . The process proceeds under reflux (90 ± 5°C) to yield the target compound with 90–92% purity after extraction and neutralization :
Reaction Scheme
Alternative Approaches
The Prabal Banerjee group at IIT Ropar has developed [3+3] annulation strategies using donor-acceptor cyclopropanes, which could be adapted for synthesizing related oxazine derivatives . For example, Lewis acid-catalyzed cycloadditions between cyclopropane carbaldehydes and nucleophiles have yielded structurally similar fused oxazine systems .
Physicochemical Properties
Stability and Reactivity
The compound is stable under inert atmospheres but may undergo decomposition upon prolonged exposure to moisture or acidic/basic conditions. Key reactions include:
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Oxidation: The primary alcohol group can be oxidized to a carboxylic acid using agents like pyridinium chlorochromate (PCC).
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Alkylation/Acylation: The hydroxyl group participates in etherification or esterification reactions, enabling the synthesis of prodrugs or polymer conjugates.
Solubility and Partitioning
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Water Solubility: Low (estimated <1 mg/mL) due to the hydrophobic bicyclic framework.
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LogP: Predicted value of 0.8–1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Applications in Synthetic Chemistry
Building Block for Heterocycles
The compound serves as a precursor for synthesizing tetrahydrooxazines and cyclopenta-fused pyrroles via ring-opening or cross-coupling reactions . For example, acid-catalyzed rearrangement yields derivatives with enhanced electronic properties for materials science applications .
Catalysis
In asymmetric catalysis, chiral oxazine derivatives have been employed as ligands for transition metals, enabling enantioselective C–H functionalization .
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